4-iodo-6-methyl-2H-indazole-3-carbaldehyde
Overview
Description
4-iodo-6-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various biologically active molecules and pharmaceuticals. This compound is characterized by the presence of an iodine atom at the 4th position, a methyl group at the 6th position, and an aldehyde group at the 3rd position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yielding catalytic processes and solvent-free conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions
4-iodo-6-methyl-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
Oxidation: 4-iodo-6-methyl-2H-indazole-3-carboxylic acid.
Reduction: 4-iodo-6-methyl-2H-indazole-3-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-iodo-6-methyl-2H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indazole derivatives.
Medicine: The compound can be used in the development of pharmaceuticals targeting specific biological pathways.
Industry: It may be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-iodo-6-methyl-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors, modulating their activity. The presence of the iodine atom and the aldehyde group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-iodo-2H-indazole-3-carbaldehyde: Lacks the methyl group at the 6th position.
6-methyl-2H-indazole-3-carbaldehyde: Lacks the iodine atom at the 4th position.
4-iodo-6-methyl-1H-indazole-3-carbaldehyde: Differentiated by the position of the nitrogen atom in the indazole ring.
Uniqueness
4-iodo-6-methyl-2H-indazole-3-carbaldehyde is unique due to the specific combination of substituents on the indazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-iodo-6-methyl-2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRWJPPSZAZXSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646507 | |
Record name | 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-34-9 | |
Record name | 4-Iodo-6-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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